Lipophilicity Comparison and Membrane Permeability
The target compound exhibits a computed XLogP3-AA of 2.1, compared to 1.3 for the unsubstituted parent thiophene-3-carbonitrile and approximately 2.47 (LogP) for the 2-amino-4,5-dimethyl analog [1][2]. This positions 2,5-dimethylthiophene-3-carbonitrile in an intermediate lipophilicity range (ΔLogP = +0.8 vs. parent; ΔLogP ≈ −0.37 vs. 2-amino analog). The 2,5-dimethylthiophene (non-carbonitrile) comparator has an XLogP3-AA of 2.4, which is higher than the target compound despite lacking the polar nitrile group, reflecting the dominant contribution of the methyl substituents to overall hydrophobicity [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA / LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.1 (PubChem computed) |
| Comparator Or Baseline | Thiophene-3-carbonitrile XLogP3-AA = 1.3; 2-Amino-4,5-dimethylthiophene-3-carbonitrile LogP ≈ 2.47; 2,5-Dimethylthiophene XLogP3-AA = 2.4 |
| Quantified Difference | ΔXLogP3-AA = +0.8 (vs. unsubstituted parent); ΔLogP ≈ −0.37 (vs. 2-amino analog); ΔXLogP3-AA = −0.3 (vs. non‑carbonitrile analog) |
| Conditions | Computed properties from PubChem (XLogP3 3.0 algorithm, 2019–2025 releases) and ChemSrc |
Why This Matters
For procurement decisions in medicinal chemistry programs, the intermediate LogP of the target compound provides a balanced solubility–permeability profile that the unsubstituted parent (too polar) and the 2-amino analog (too polar surface area) do not offer.
- [1] PubChem. Computed properties for CID 18785904 (target, XLogP3-AA = 2.1), CID 74231 (thiophene-3-carbonitrile, XLogP3-AA = 1.3), CID 290236 (2-amino-4,5-dimethylthiophene-3-carbonitrile, XLogP3-AA = 2.3), CID 12514 (2,5-dimethylthiophene, XLogP3-AA = 2.4). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ View Source
- [2] ChemSrc. 2-Amino-4,5-dimethyl-3-thiophenecarbonitrile – LogP 2.47, PSA 78.05 Ų. https://m.chemsrc.com View Source
